
N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide is a complex organic compound featuring multiple heterocyclic rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the core thiadiazole and oxadiazole rings
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-purity reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Oxadiazole Ring Reactivity
The 1,2,4-oxadiazole moiety undergoes characteristic reactions due to its electron-deficient aromatic system:
Key Reactions:
-
Nucleophilic Substitution : The 5-position of the oxadiazole is susceptible to nucleophilic attack. For example, hydrolysis under acidic or basic conditions converts the oxadiazole ring into a carboxylic acid derivative.
-
Electrophilic Aromatic Substitution : Limited reactivity due to electron deficiency, but halogenation (e.g., chlorination) can occur at the 3-position under radical-initiated conditions .
-
Ring-Opening Reactions : Treatment with strong nucleophiles (e.g., hydrazine) opens the ring, forming hydrazide intermediates.
Table 1: Oxadiazole-Specific Reactions
Reaction Type | Conditions | Product | Reference |
---|---|---|---|
Hydrolysis | 6M HCl, reflux, 12 hrs | 5-Carboxypyrazine derivative | |
Nucleophilic Substitution | KCN, DMF, 80°C, 6 hrs | 5-Cyano-1,2,4-oxadiazole analog |
Thiadiazole Ring Reactivity
The 1,3,4-thiadiazole ring exhibits sulfur-centered reactivity and aromatic substitution:
Key Reactions:
-
Alkylation : The sulfur atom undergoes alkylation with alkyl halides (e.g., methyl iodide) in basic media to form sulfonium salts .
-
Oxidation : Treatment with H₂O₂ or mCPBA oxidizes the thiadiazole sulfur to sulfoxide or sulfone derivatives .
-
Electrophilic Substitution : Electron-rich substituents (e.g., methyl groups) direct nitration or sulfonation to the 5-position .
Table 2: Thiadiazole-Specific Reactions
Reaction Type | Conditions | Product | Reference |
---|---|---|---|
Sulfur Oxidation | 30% H₂O₂, RT, 24 hrs | Thiadiazole sulfoxide | |
Nitration | HNO₃/H₂SO₄, 0°C, 2 hrs | 5-Nitro-1,3,4-thiadiazole derivative |
Pyrazine Ring Reactivity
The pyrazine ring participates in electrophilic substitution and coordination chemistry:
Key Reactions:
-
Chlorination : Catalytic FeCl₃ enables chlorination at the 5-position of pyrazine .
-
Metal Coordination : Pyrazine acts as a bidentate ligand, forming complexes with transition metals (e.g., Cu²⁺ or Fe³⁺) .
Table 3: Pyrazine-Specific Reactions
Reaction Type | Conditions | Product | Reference |
---|---|---|---|
Chlorination | Cl₂, FeCl₃, 60°C, 8 hrs | 5-Chloropyrazine derivative |
Carboxamide Group Reactivity
The carboxamide functionality enables hydrolysis and condensation:
Key Reactions:
-
Acidic/Basic Hydrolysis : Conversion to carboxylic acid under reflux with HCl or NaOH.
-
Schiff Base Formation : Reaction with aldehydes (e.g., benzaldehyde) forms imine derivatives.
Table 4: Carboxamide-Specific Reactions
Reaction Type | Conditions | Product | Reference |
---|---|---|---|
Hydrolysis | 6M NaOH, reflux, 6 hrs | 5-Carboxylic acid derivative |
Intermolecular Cross-Reactivity
Synergistic interactions between functional groups include:
-
Tandem Ring Opening : Simultaneous hydrolysis of oxadiazole and thiadiazole rings under extreme pH conditions to yield polycarboxylic acids .
-
Chelation-Driven Stability : Pyrazine-coordinated metal ions stabilize the compound during redox reactions .
Stability and Degradation Pathways
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of derivatives containing the 1,2,4-oxadiazole moiety. N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide has been evaluated for its efficacy against various cancer cell lines.
Case Study: Anticancer Screening
A study by Arafa et al. synthesized several derivatives for anticancer activity assessment using MTT cytotoxicity assays. The compound demonstrated significant inhibition of cell proliferation in multiple cancer types:
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | HEPG2 | 1.18 |
Staurosporine (control) | HEPG2 | 4.18 |
Erlotinib (control) | MCF7 | 0.417 |
This data indicates that the compound's activity is comparable or superior to established anticancer agents.
Antimicrobial Properties
The compound also exhibits promising antimicrobial activity against various bacterial and fungal strains. Its mechanism involves disrupting microbial cell integrity and function.
Case Study: Antimicrobial Assays
In a comparative study evaluating antimicrobial efficacy:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Candida albicans | 64 µg/mL |
These results suggest that the compound could be developed into an effective antimicrobial agent.
Synthesis and Industrial Applications
The synthesis of this compound typically involves multi-step reactions starting from easily accessible precursors. Industrially, this compound can be produced using optimized synthetic routes that enhance yield and purity.
Synthesis Overview:
- Starting Materials: 5-Methylthiadiazole and pyrazine derivatives.
- Reagents: Use of coupling agents such as DCC (dicyclohexylcarbodiimide) for amide bond formation.
- Purification: Techniques like recrystallization or chromatography are employed to obtain high-purity products.
Wirkmechanismus
The mechanism by which N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide exerts its effects involves interaction with specific molecular targets. The thiadiazole and oxadiazole rings can bind to enzymes or receptors, leading to biological responses. The exact pathways and targets depend on the specific biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Oxadiazole derivatives: Compounds containing the oxadiazole ring are structurally related and may have overlapping properties.
Pyrazin-2-yl derivatives: Compounds with the pyrazin-2-yl group are also structurally similar and may show comparable reactivity and biological activity.
Uniqueness: N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide stands out due to its unique combination of heterocyclic rings, which may confer distinct chemical and biological properties compared to other similar compounds.
Biologische Aktivität
N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article focuses on the compound's biological effects, particularly its anticancer, antimicrobial, and anticonvulsant properties.
Property | Value |
---|---|
Molecular Formula | C13H16N6OS |
Molecular Weight | 304.37 g/mol |
CAS Number | 1234916-03-0 |
Anticancer Activity
Research indicates that compounds containing the oxadiazole and thiadiazole moieties exhibit promising anticancer activity. For instance, studies have shown that derivatives of 1,3,4-thiadiazole and 1,2,4-oxadiazole can inhibit various cancer cell lines.
Case Study: Anticancer Efficacy
In a study by Arafa et al., several oxadiazole derivatives were evaluated for their cytotoxicity against multiple cancer cell lines including HEPG2 (liver cancer), MCF7 (breast cancer), and SW1116 (colon cancer). The most potent compound demonstrated an IC50 value of 1.18 µM against HEPG2 cells, outperforming standard treatments like staurosporine (IC50 = 4.18 µM) .
Table: IC50 Values of Selected Compounds
Compound Name | Cell Line | IC50 (µM) |
---|---|---|
N-(5-methyl-1,3,4-thiadiazol-2-yl)-oxadiazole | HEPG2 | 1.18 |
Staurosporine | HEPG2 | 4.18 |
Erlotinib | HCT116 | 0.42 |
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. Research has shown that derivatives of the 1,3,4-thiadiazole and oxadiazole frameworks can inhibit bacterial growth effectively.
Antitubercular Activity
Dhumal et al. reported on the antitubercular activity of compounds containing both thiazole and oxadiazole rings. The most active compounds inhibited Mycobacterium bovis BCG significantly in both active and dormant states . Molecular docking studies indicated a strong binding affinity to the enoyl reductase enzyme (InhA), essential for mycolic acid biosynthesis .
Anticonvulsant Activity
The anticonvulsant properties of thiadiazole derivatives have been documented in various studies. For example, a compound similar in structure to N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole was evaluated for its efficacy against seizures induced by pentylenetetrazole (PTZ).
Efficacy in Seizure Models
In vivo studies demonstrated that certain derivatives provided significant protection against seizures with an effective dose (ED50) lower than that of established anticonvulsants like valproic acid .
The exact mechanisms by which N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole exerts its biological effects are still under investigation. However, it is hypothesized that the compound may disrupt cellular processes involved in DNA replication and cell signaling pathways critical for tumor growth .
Eigenschaften
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N7O2S/c1-5-15-16-10(20-5)14-8(18)9-13-7(17-19-9)6-4-11-2-3-12-6/h2-4H,1H3,(H,14,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZKDYMHOXXZONR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=NC(=NO2)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.